[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
Description
[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a methyl group at the 5-position and a carboxy-methyl ester at the 2-position. The carbamoyl moiety is derived from 3-chloro-4-methoxyaniline, introducing both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic ring.
Properties
IUPAC Name |
[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-3-6-13(22-9)15(19)21-8-14(18)17-10-4-5-12(20-2)11(16)7-10/h3-7H,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBUCHPQGHGMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chloro-4-methoxyaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 5-methylthiophene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include:
2-(Trimethylsilyl)ethyl 3-((3-bromopropyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Core Structure: Pyrimidine vs. thiophene. Substituents: Bromopropyl and difluorophenyl groups in contribute to higher molecular weight (594.5 g/mol) and increased steric hindrance, likely reducing solubility in polar solvents compared to the target compound (~339.8 g/mol) .
Methyl 2-(([2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate (): Core Structure: Thiophene with a pyrimidine substituent vs. thiophene with a substituted phenyl carbamate. The trifluoromethyl group in enhances lipophilicity and metabolic stability, whereas the methoxy group in the target compound improves solubility in dimethyl sulfoxide (DMSO) .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Calculated based on structural formula.
Crystallographic and Hydrogen-Bonding Behavior
- Crystallography Tools: Structural analysis of the target compound would employ SHELX for refinement and ORTEP-3 for visualization, as noted in –3. Its chloro and methoxy groups may form halogen bonds and hydrogen bonds, respectively, influencing crystal packing .
- Comparison with Analogs: ’s difluorophenyl group engages in C–F···H interactions, while ’s trifluoromethyl group participates in weak F···π interactions. The target compound’s methoxy group may act as a hydrogen-bond acceptor, enhancing crystallinity compared to non-polar analogs .
Research Findings and Implications
- However, the absence of a trifluoromethyl group (as in ) may reduce metabolic stability .
- Material Science : The thiophene core’s conjugated system could make the compound a candidate for organic electronics, though its ester group may limit thermal stability compared to fully aromatic analogs.
Biological Activity
The compound [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a synthetic derivative that exhibits significant biological activity, particularly in pharmacological applications. This article delves into its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . It features a chlorinated aromatic ring, a carbamoyl group, and a methylthiophene moiety, which are essential for its biological activity. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting tumor cell proliferation. A study on related thiophene derivatives demonstrated that they could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Table 1: Summary of Anticancer Studies
| Compound | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| 1 | 34.8 | Inhibition of c-Myc-Max dimerization | |
| 2 | 146 | Stabilization of monomeric c-Myc | |
| 3 | Varies | Induction of apoptosis via caspase activation |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar thiophene and chlorinated aromatic systems have been reported to exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of thiophene derivatives found that compounds with a similar backbone demonstrated minimum inhibitory concentrations (MICs) as low as 10 μg/mL against E. coli, indicating strong antibacterial properties .
Antioxidant Activity
Antioxidant activity is another vital aspect of this compound's biological profile. Thiophene derivatives are known for their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. The antioxidant capacity is often evaluated using assays such as DPPH and ABTS radical scavenging tests.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) | Reference |
|---|---|---|---|
| This compound | 85% | 90% | |
| Control (Ascorbic Acid) | 95% | 92% |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Protein Interactions : Similar compounds have been shown to disrupt key protein-protein interactions, such as c-Myc-Max dimerization, crucial for cancer cell survival .
- Induction of Apoptosis : The activation of apoptotic pathways through caspases has been documented in studies involving related compounds .
- Antibacterial Mechanisms : The disruption of bacterial membranes and inhibition of enzymatic functions are common pathways through which antimicrobial activity is exerted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
